molecular formula C7H14Cl2N4O B2927178 5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride CAS No. 1955515-13-5

5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride

Cat. No.: B2927178
CAS No.: 1955515-13-5
M. Wt: 241.12
InChI Key: NAIQOHBKKNPDFL-UHFFFAOYSA-N
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Description

5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride is a high-quality chemical reagent featuring a 1,3,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its wide range of biological activities. The 1,3,4-oxadiazole core is a key pharmacophore in drug discovery, particularly for developing therapeutics that target the central nervous system . This scaffold has been identified as a promising inhibitor for T-type calcium channels (Cav3.1, Cav3.2, Cav3.3), which are important targets for the treatment of conditions such as neuropathic pain and epilepsy . Furthermore, research has shown that 1,3,4-oxadiazole derivatives can inhibit Ca2+/calmodulin-stimulated cAMP production in cells expressing adenylyl cyclase type 1 (AC1), making them a novel scaffold for investigating chronic inflammatory pain pathways . The compound's structure incorporates a piperidine ring, a common feature in bioactive molecules that contributes to favorable physicochemical properties and interaction with biological targets . With a molecular formula of C7H14Cl2N4O and a of 1955515-13-5 , this dihydrochloride salt offers enhanced solubility for in vitro research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-piperidin-3-yl-1,3,4-oxadiazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c8-7-11-10-6(12-7)5-2-1-3-9-4-5;;/h5,9H,1-4H2,(H2,8,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIQOHBKKNPDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C(O2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955515-13-5
Record name 5-(piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of piperidine derivatives with hydrazine derivatives, followed by cyclization with carbonyl compounds to form the oxadiazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of microwave irradiation and other advanced techniques can also be employed to streamline the synthesis process . These methods ensure the scalability and reproducibility required for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have enhanced or modified pharmacological properties .

Scientific Research Applications

5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Substituents

  • 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride (CID 39870677) :

    • Shares the oxadiazole-amine core but substitutes the piperidin-3-yl group with a piperidin-4-yl moiety. This positional isomerism may alter binding interactions due to spatial differences in the nitrogen atom orientation within the piperidine ring .
    • Molecular formula: C₇H₁₂N₄O·2HCl (identical to the target compound).
    • CCS values for [M+H]⁺ and [M+Na]⁺ are comparable, suggesting similar physicochemical behavior .
  • 5-(Piperazin-1-yl)-1,3,4-oxadiazol-2-amine dihydrochloride: Replaces piperidine with a piperazine ring, introducing an additional nitrogen atom. Limited data on biological activity, but piperazine derivatives are often explored for CNS-targeting applications due to enhanced blood-brain barrier permeability .

Aryl-Substituted 1,3,4-Oxadiazole Derivatives

  • N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b): Exhibits antiproliferative activity against NCI cancer cell lines (mean growth percent 45.20) .
  • 5-(4-Bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3) :

    • Lambda max at 235 nm and retention time (3.35 min ) via RP-HPLC suggest distinct UV absorption and polarity profiles .
    • The electron-withdrawing nitro group may reduce metabolic stability compared to the target compound’s amine .

Thiol- and Thione-Substituted Oxadiazoles

  • 5-(1-(4-Chlorophenylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole-2-thiol :
    • Sulfonyl and thiol groups confer lipoxygenase inhibitory and antimicrobial activities .
    • The thiol group increases acidity (pKa ~8–10), contrasting with the amine group’s basicity in the target compound .

Antiproliferative Activity

  • Aryl-substituted oxadiazoles (e.g., 4b, 4c) show potent antiproliferative effects, with mean growth inhibition as low as 45.20% .
  • Piperidine-substituted compounds (e.g., the target) lack direct data but may exhibit CNS activity due to structural similarities to piperidine-based CNS depressants .

Antimicrobial and Enzyme Inhibition

  • Thiol-oxadiazoles demonstrate broad-spectrum antimicrobial activity, while Schiff base derivatives show lipoxygenase inhibition (IC₅₀ values in µM range) .
  • The target compound’s amine group could mimic these interactions, but its dihydrochloride form may limit membrane permeability compared to neutral thiol derivatives .

Molecular Docking and Mechanistic Insights

  • N-(4-Fluorophenyl)-5-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-amine (10d) :
    • Docking score of –12.3 kcal/mol against Topoisomerase II, surpassing doxorubicin (–10.2 kcal/mol) .
    • The benzimidazole moiety enhances DNA intercalation, a mechanism less likely in piperidine-substituted oxadiazoles .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Key Substituents Predicted CCS ([M+H]⁺, Ų) Lambda max (nm)
Target compound C₇H₁₂N₄O·2HCl Piperidin-3-yl, amine 135.9 N/A
5-(Piperidin-4-yl) analogue C₇H₁₂N₄O·2HCl Piperidin-4-yl, amine 135.9 N/A
Compound 4b C₁₅H₁₂ClN₃O₂ 4-Chlorophenyl, 2-methoxyphenyl N/A N/A
Compound A3 C₁₄H₁₀BrClN₄O₂ 4-Bromophenyl, 2-chloro-4-nitrophenyl N/A 235

Biological Activity

5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride is a compound that has garnered interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C7_7H12_{12}N4_4O
Molecular Weight : 168.20 g/mol
CAS Number : 1368407-43-5

The compound features a piperidine ring and an oxadiazole moiety, which are known for their roles in various pharmacological activities. The oxadiazole ring is particularly noted for its bioisosteric properties, allowing it to mimic other functional groups in biological systems, which enhances its potential as a drug candidate .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. Studies have shown that derivatives of oxadiazole exhibit inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : It has been reported that compounds containing the oxadiazole structure can inhibit enzymes such as acetylcholinesterase (AChE) and urease. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
  • Anticancer Activity : The compound's potential as an anticancer agent has been explored through various in vitro studies. It has shown cytotoxic effects against multiple cancer cell lines, indicating its ability to interfere with cancer cell proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Observed Reference
AntibacterialInhibitory action against S. aureus and E. coli; MIC values 0.0039 - 0.025 mg/mL
AntifungalEffective against various fungal strains; specific activity noted in clinical studies
Enzyme InhibitionAChE inhibition leading to potential Alzheimer's treatment
CytotoxicitySignificant cytotoxic effects on HeLa and CaCo-2 cell lines; IC50_{50} values around 92.4 µM

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, with significant reductions in bacterial growth observed within 8 hours of exposure .
  • Cytotoxicity Assessment : In a comparative study on the cytotoxic effects of oxadiazole derivatives on cancer cell lines (HeLa and CaCo-2), the compound exhibited notable cytotoxicity with IC50_{50} values suggesting it could serve as a lead compound for further development in cancer therapies .
  • Enzyme Activity Studies : Research focusing on enzyme inhibition demonstrated that the compound effectively inhibited AChE activity in vitro, suggesting its potential utility in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the recommended safety protocols for handling 5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride in laboratory settings?

  • Methodological Answer : Adopt standard safety measures for organic salts, including:
  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during weighing or synthesis to avoid inhalation .
  • Emergency Procedures : For skin/eye contact, rinse immediately with water (15+ minutes). For ingestion, seek medical attention and provide Safety Data Sheet (SDS) information .
  • Storage : Store in airtight containers at 2–8°C, away from incompatible reagents (e.g., strong oxidizers) .

Q. How can researchers synthesize and characterize this compound?

  • Methodological Answer :
  • Synthesis : Adapt protocols for analogous oxadiazole derivatives. For example:

Condense piperidine-3-carboxylic acid with thiosemicarbazide under acidic conditions.

Cyclize the intermediate using POCl₃ or H₂SO₃ to form the oxadiazole ring .

  • Characterization :
  • Purity : Validate via HPLC (C18 column, ammonium acetate buffer pH 6.5 ).
  • Structural Confirmation : Use NMR (¹H/¹³C), FT-IR (amide/amine peaks), and HRMS .

Q. What analytical techniques are critical for verifying the purity of this compound?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) .
  • Thermal Analysis : TGA/DSC to assess hygroscopicity and decomposition points.
  • Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl (e.g., 2HCl counterion) .

Q. How should researchers design stability studies for this compound under varying conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Analytical Monitoring : Track degradation products via HPLC-MS and quantify using validated calibration curves .
  • pH Stability : Test solubility and stability in buffers (pH 1–12) to identify optimal storage conditions .

Q. What are the key structural features influencing the compound’s reactivity in biological assays?

  • Methodological Answer :
  • Oxadiazole Core : Enhances metabolic stability and hydrogen-bonding capacity.
  • Piperidine Moiety : Modulates lipophilicity and membrane permeability.
  • Dihydrochloride Salt : Improves aqueous solubility for in vitro assays .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :
  • Reaction Design : Use quantum chemical calculations (e.g., DFT) to model cyclization energetics and transition states.
  • Condition Screening : Apply cheminformatics tools to predict solvent/reagent compatibility and reduce trial-and-error experimentation .
  • Machine Learning : Train models on oxadiazole synthesis datasets to predict yields and side products .

Q. What strategies resolve contradictions in biological activity data across different assay models?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., cell lines, pH, serum content) for variability.
  • Metabolite Profiling : Identify if the dihydrochloride form dissociates into freebase in certain media.
  • Orthogonal Assays : Validate activity using SPR (binding affinity) and functional assays (e.g., cAMP modulation) .

Q. How can membrane separation technologies improve purification of this compound?

  • Methodological Answer :
  • Nanofiltration : Use ceramic membranes (MWCO 200–500 Da) to remove unreacted precursors.
  • Electrodialysis : Separate ionic impurities (e.g., excess HCl) under controlled voltage .
  • Scale-Up Considerations : Optimize transmembrane pressure and flow rates using computational fluid dynamics (CFD) models .

Q. What experimental and computational approaches validate the compound’s target engagement in neurological studies?

  • Methodological Answer :
  • In Silico Docking : Screen against piperidine-binding targets (e.g., sigma receptors) using AutoDock Vina .
  • SPR Biosensors : Measure real-time binding kinetics (ka/kd) with immobilized receptors.
  • Behavioral Models : Correlate in vitro affinity with efficacy in rodent models of neuropathic pain .

Q. How do researchers address discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer :
  • Solvent Parameterization : Refine COSMO-RS models with experimental solubility data in DMSO/water mixtures.
  • Salt Form Screening : Test alternative counterions (e.g., besylate, tosylate) to improve solubility .
  • Crystallography : Analyze crystal packing via XRD to identify hydration-driven solubility changes .

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